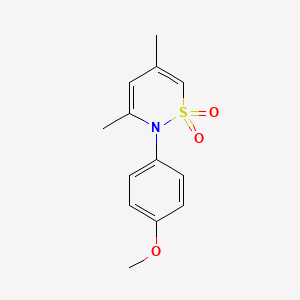
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a thiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate. This reaction forms the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. Bromination of the 3-methyl group followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine yields the respective iodide derivatives. These derivatives are then reacted with arylboronic acids via Suzuki coupling to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like arylboronic acids and halides are used in substitution reactions, often under Suzuki coupling conditions.
Major Products
The major products formed from these reactions include various substituted thiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a PI3Kδ inhibitor, which is relevant in cancer research.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets, such as PI3Kδ. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and selectivity.
Quinazolinone derivatives: These compounds also inhibit PI3Kδ but have different core structures and selectivity profiles.
Uniqueness
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thiazine ring, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
63673-39-2 |
|---|---|
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c1-10-8-11(2)14(18(15,16)9-10)12-4-6-13(17-3)7-5-12/h4-9H,1-3H3 |
Clé InChI |
JTMJWISWDKQXFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



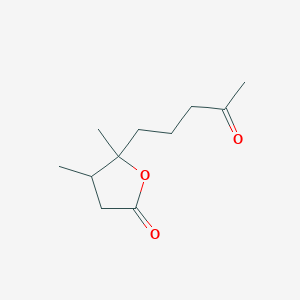


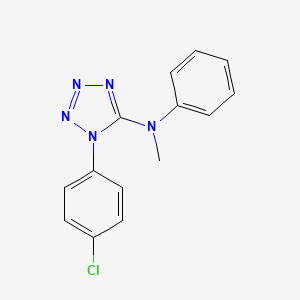
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
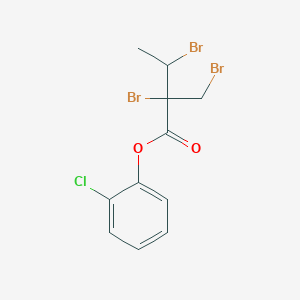
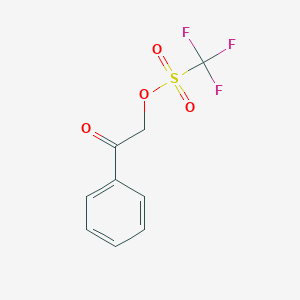
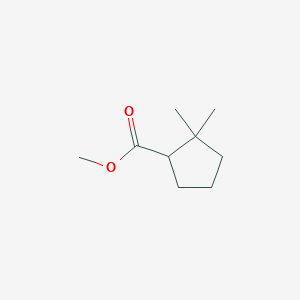
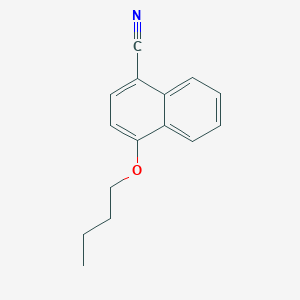

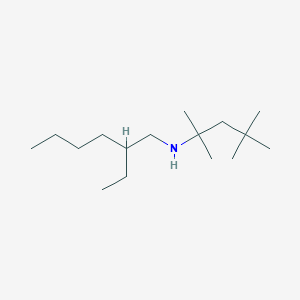
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
